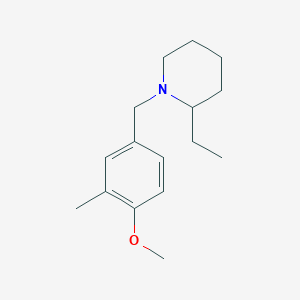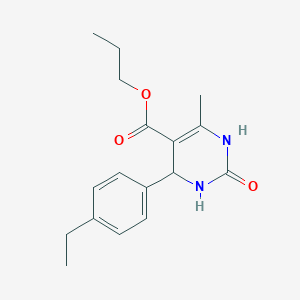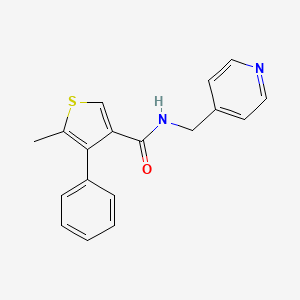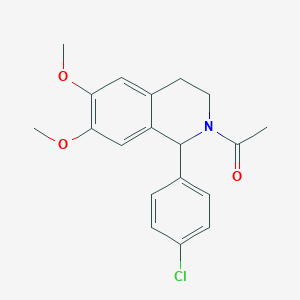![molecular formula C19H23N3O3S B4968128 N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mecanismo De Acción
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide is a selective inhibitor of BTK, which plays a critical role in the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that result in B-cell activation and proliferation. Inhibition of BTK by this compound blocks this signaling pathway, leading to decreased B-cell activation and proliferation, and ultimately, decreased production of autoantibodies and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo, leading to decreased B-cell activation and proliferation, and decreased production of autoantibodies and pro-inflammatory cytokines. In preclinical studies, this compound has shown efficacy in various disease models, including CLL, MCL, DLBCL, rheumatoid arthritis, and lupus. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, and a long half-life, which makes it an attractive candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide has several advantages as a tool compound for research in B-cell biology and related diseases. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various disease models. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a tool compound. It is a small molecule inhibitor, which may have off-target effects and may not fully recapitulate the effects of genetic knockout or knockdown of BTK. In addition, this compound is a proprietary compound, which may limit its availability and use in academic research.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide and related BTK inhibitors. One area of focus is the development of combination therapies with other targeted agents, such as PI3K inhibitors, to enhance the efficacy of BTK inhibition in cancer and autoimmune diseases. Another area of focus is the development of biomarkers to predict response to BTK inhibitors, which may help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research on the role of BTK in other cell types and signaling pathways, which may lead to the development of new therapeutic targets and strategies.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-(4-aminopiperidin-1-yl)-1-(thiazol-4-yl)propan-1-one, which is obtained through a series of reactions involving condensation, reduction, and cyclization. The final step involves the coupling of 3-(4-aminopiperidin-1-yl)-1-(thiazol-4-yl)propan-1-one with 3-methoxybenzoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In cancer, BTK inhibitors such as this compound have shown promising results in preclinical studies and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and autoantibody production. In addition, this compound has been investigated for its potential use in inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), by targeting B-cell-mediated inflammation.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-16-4-2-3-15(11-16)21-18(23)6-5-14-7-9-22(10-8-14)19(24)17-12-26-13-20-17/h2-4,11-14H,5-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAJNKDAEGCOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)

![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)




![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)
![methyl 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4968099.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)

![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)